2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-10-7-4-9-3-2-6(7)8(12)11-5/h9H,2-4H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZKKLJMPSCJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCNC2)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40488085 | |
| Record name | 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62259-95-4 | |
| Record name | 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization under acidic or basic conditions . The reaction conditions can vary, but typically involve heating the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrido derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrido derivatives, and various substituted pyrido[3,4-d]pyrimidines .
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: This compound has potential therapeutic applications, including as an anti-cancer agent and in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substitution patterns, ring saturation, and fused heterocyclic systems. Below is a detailed comparison based on biological activity, substituent effects, and therapeutic applications:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Activity: The 2-methyl group in the target compound enhances GPR119 modulation compared to unsubstituted analogs, with EC₅₀ values spanning 50–14,000 nM depending on additional modifications . Amino groups (e.g., 2-amino derivatives) improve solubility but may reduce target affinity compared to methyl or aryl substituents .
Impact of Heterocyclic Fusion: Thieno-fused derivatives (e.g., compound 9f) exhibit potent BRD4 inhibition (IC₅₀ = 0.47 μM) due to enhanced π-π stacking with the bromodomain binding pocket . Pyrido-pyrimidinones with thieno[2,3-d]pyrimidin-4(3H)-one cores show antimycobacterial activity, highlighting the role of sulfur in targeting bacterial enzymes .
Therapeutic Applications: GPR119 modulators (e.g., 2-methyl and 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one derivatives) are prioritized for metabolic disorders due to their insulin-secretagogue effects . BRD4 inhibitors (e.g., thieno-pyrimidinones) are effective in triple-negative breast cancer (TNBC) by disrupting oncogenic transcription .
Conflicting Data and Limitations
- The broad EC₅₀ range (50–14,000 nM) for GPR119 modulators suggests significant variability in potency, possibly due to assay conditions or substituent stereochemistry.
- While thieno-fused analogs show promise in cancer, their synthetic complexity (e.g., multi-step routes in ) may limit scalability compared to simpler pyrido-pyrimidinones.
Biological Activity
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, known for their diverse pharmacological properties. Research into this compound focuses on its therapeutic applications and mechanisms of action.
- Chemical Formula : C₈H₉N₃O
- Molecular Weight : 163.17 g/mol
- CAS Number : 1187830-72-3
Biological Activity Overview
The biological activity of 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has been linked to various therapeutic effects, particularly in the areas of oncology and infectious diseases.
- Tyrosine Kinase Inhibition : Compounds in the pyrido[2,3-d]pyrimidine class often exhibit inhibition of tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression and metastasis.
- Antiparasitic Activity : Some derivatives have shown effectiveness against parasitic infections, suggesting a potential role in treating diseases such as malaria or leishmaniasis.
Case Studies and Experimental Data
- Antitumor Activity : A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines could inhibit the growth of various cancer cell lines. The specific compound exhibited an IC₅₀ value in the low micromolar range against breast cancer cells (EC₅₀ = 0.045 μM) .
- Antiparasitic Properties : Research indicated that modifications to the structure could enhance activity against parasites. For example, a derivative with a methoxy group showed improved potency (EC₅₀ = 0.048 μM) compared to its parent compound .
Data Tables
| Compound | Activity Type | EC₅₀ (μM) | Reference |
|---|---|---|---|
| 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one | Antitumor | 0.045 | |
| Methoxy Derivative | Antiparasitic | 0.048 | |
| N-Methyl Pyrazole | Antiparasitic | 0.025 |
Pharmacological Applications
The pharmacological potential of 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one extends to various therapeutic areas:
- Cancer Treatment : Its ability to inhibit specific kinases makes it a candidate for targeted cancer therapies.
- Infectious Diseases : The compound's antiparasitic properties suggest possible applications in treating tropical diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one derivatives?
- Methodological Answer : Two predominant strategies are reported:
- Aza-Wittig Reaction : Utilizes iminophosphorane intermediates reacting with aryl isocyanates, followed by cyclization with amines or alcohols under NaOEt catalysis. This method offers mild conditions and yields up to 85% .
- Domino Cyclization : Combines 2,6-diaminopyrimidin-4(3H)-one, nitroolefins, and aldehydes in water using a carbonaceous solid acid catalyst. This green approach achieves high diastereoselectivity and reuses the catalyst ≥5 times without yield loss .
Q. What biological targets are associated with this compound class?
- Methodological Answer : Derivatives of this scaffold are selective GPR119 modulators (EC50 50–14,000 nM), implicated in treating metabolic disorders like diabetes and obesity. Target validation typically involves in vitro cAMP assays and in vivo glucose tolerance tests .
Q. How is structural characterization performed for these derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are standard. For example, <sup>1</sup>H NMR of 7-benzyl-substituted analogs resolves methylene protons at δ 2.70–4.85 ppm, confirming bicyclic ring fusion .
Advanced Research Questions
Q. How can synthetic conditions be optimized to improve regioselectivity in thieno-pyrimidinone derivatives?
- Methodological Answer : Substituent positioning on the pyridine ring influences regioselectivity. For instance, 7-benzyl groups (vs. 6-substitution) enhance steric control during cyclization. Solid K2CO3 as a base improves phenol-mediated cyclization yields by 20% compared to NaOEt .
Q. What strategies address discrepancies in reported bioactivity (e.g., antimicrobial vs. antimycobacterial data)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., bacterial strain variability) or impurities. Validate purity via HPLC (>95%) and retest under standardized MIC protocols. For example, 7-methyl analogs show antimycobacterial activity (MIC 1.56 µg/mL) but limited antibacterial effects, suggesting target specificity .
Q. How is computational docking integrated into SAR studies for this scaffold?
- Methodological Answer : Molecular docking against GPR119 (PDB: 7CRV) identifies key interactions: the pyrimidinone oxygen forms hydrogen bonds with Arg<sup>99</sup>, while the methyl group enhances hydrophobic packing in the ligand-binding pocket. MD simulations (>100 ns) further validate stability .
Q. What metabolic challenges exist for pyrido-pyrimidinones, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
